6-cyclopropyl-2-(1-morpholino-1-oxopropan-2-yl)pyridazin-3(2H)-one
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Overview
Description
6-cyclopropyl-2-(1-morpholino-1-oxopropan-2-yl)pyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone class. Compounds in this class are known for their diverse biological activities and are often explored for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-cyclopropyl-2-(1-morpholino-1-oxopropan-2-yl)pyridazin-3(2H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or keto acids.
Introduction of the Cyclopropyl Group: This step often involves the use of cyclopropyl halides in the presence of a base to introduce the cyclopropyl moiety.
Attachment of the Morpholino Group: The morpholino group can be introduced via nucleophilic substitution reactions using morpholine and suitable leaving groups.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the cyclopropyl group or the morpholino moiety.
Reduction: Reduction reactions could target the carbonyl group in the pyridazinone ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at positions adjacent to the nitrogen atoms in the pyridazinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
6-cyclopropyl-2-(1-morpholino-1-oxopropan-2-yl)pyridazin-3(2H)-one may have several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-cyclopropyl-2-(1-morpholino-1-oxopropan-2-yl)pyridazin-3(2H)-one would depend on its specific biological target. Generally, compounds in this class may:
Inhibit Enzymes: By binding to the active site or allosteric sites, thereby blocking substrate access.
Modulate Receptors: Acting as agonists or antagonists to modulate receptor activity.
Interfere with DNA/RNA: Binding to nucleic acids and affecting replication or transcription processes.
Comparison with Similar Compounds
Similar Compounds
6-cyclopropyl-2-(1-piperidinyl-1-oxopropan-2-yl)pyridazin-3(2H)-one: Similar structure but with a piperidine ring instead of a morpholine ring.
6-cyclopropyl-2-(1-pyrrolidinyl-1-oxopropan-2-yl)pyridazin-3(2H)-one: Contains a pyrrolidine ring instead of a morpholine ring.
Uniqueness
The presence of the morpholino group in 6-cyclopropyl-2-(1-morpholino-1-oxopropan-2-yl)pyridazin-3(2H)-one may confer unique properties such as increased solubility, enhanced binding affinity to biological targets, or improved pharmacokinetic profiles compared to its analogs.
Properties
IUPAC Name |
6-cyclopropyl-2-(1-morpholin-4-yl-1-oxopropan-2-yl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c1-10(14(19)16-6-8-20-9-7-16)17-13(18)5-4-12(15-17)11-2-3-11/h4-5,10-11H,2-3,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBHJKKFLTMATGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCOCC1)N2C(=O)C=CC(=N2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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